![molecular formula C17H26N6O3 B2887559 7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 922453-15-4](/img/structure/B2887559.png)
7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazino[3,4-f]purine, which is a type of heterocyclic compound. Heterocycles are key structures in many natural products and pharmaceuticals. The [1,2,4]triazino[3,4-f]purine core is a fused ring system that includes a purine and a triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazino[3,4-f]purine core, which is a fused ring system. The compound also contains butyl, ethoxyethyl, and methyl groups attached to the core .Chemical Reactions Analysis
The chemical reactions of this compound could be similar to those of other [1,2,4]triazino[3,4-f]purines. For example, the reaction of 4 with alkylamines gave 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl [1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones .Applications De Recherche Scientifique
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione with modifications at the 7 or 8 positions, aiming to identify compounds with potential psychotropic activity by evaluating their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities, suggesting the potential of purine derivatives in designing new ligands for 5-HT receptors with therapeutic applications in mood disorders Chłoń-Rzepa et al., 2013.
Synthesis and Structural Analysis
Karczmarzyk et al. (1995) detailed the synthesis and crystal structure analysis of a purine derivative, emphasizing the importance of molecular geometry and hydrogen bonding in determining the compound's stability and reactivity. This study contributes to understanding the structural features critical for the biological activity of purine derivatives Karczmarzyk et al., 1995.
Antitumor and Vascular Relaxing Effects
Ueda et al. (1987) synthesized novel heterocycles related to purines and evaluated their antitumor activity and vascular relaxing effects. Their work highlights the therapeutic potential of purine derivatives in oncology and cardiovascular diseases Ueda et al., 1987.
Anticancer, Anti-HIV, and Antimicrobial Activity
Ashour et al. (2012) investigated triazino and triazolopurine derivatives for their in vitro anticancer, anti-HIV, and antimicrobial activities. This research demonstrates the broad spectrum of biological activities that purine derivatives can exhibit, making them promising candidates for developing new therapeutic agents Ashour et al., 2012.
Antiviral Activity of Nucleosides and Nucleotides
Kim et al. (1978) described the synthesis of purine analogues with a bridgehead nitrogen atom and evaluated their antiviral activity against several viruses, indicating the potential use of such compounds in antiviral therapy Kim et al., 1978.
Propriétés
IUPAC Name |
7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-5-7-8-21-15(24)13-14(20(4)17(21)25)18-16-22(13)11-12(3)19-23(16)9-10-26-6-2/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPTWMODLJDCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805367 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

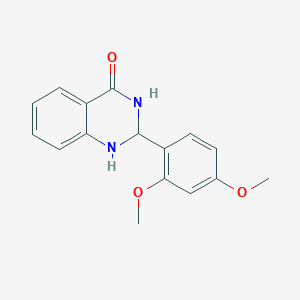
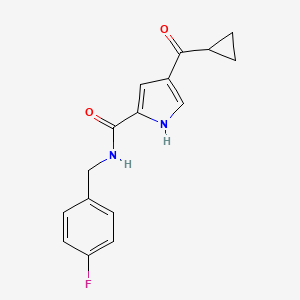
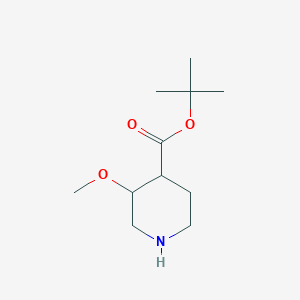
![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)
![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)
![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/no-structure.png)
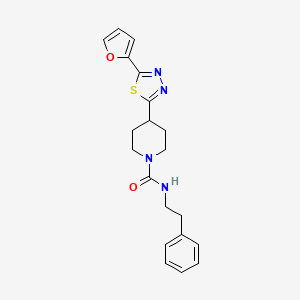
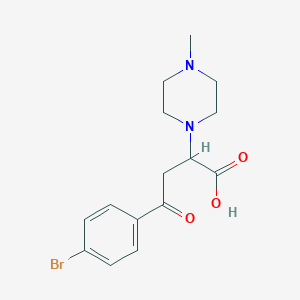
![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)
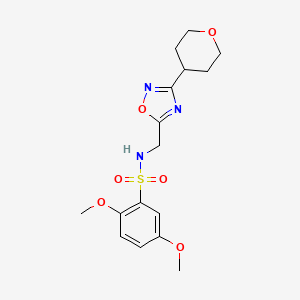
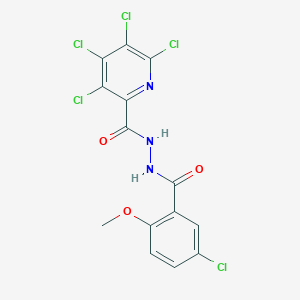
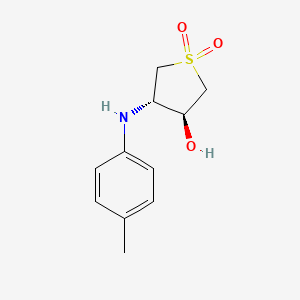
![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)